1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine
Description
Properties
IUPAC Name |
3-methyl-5-[(1-methylpiperidin-4-yl)methoxy]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-11-10(15-12-8)14-7-9-3-5-13(2)6-4-9/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQYAMISPHVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for preparing 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine. One common method involves the nucleophilic substitution reaction of 4-piperidone with 3-methyl-1,2,4-thiadiazol-5-ylmethanol in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound typically employs optimized processes to ensure high yields and purity. This involves a series of steps including solvent selection, temperature control, and purification techniques such as crystallization and distillation to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine undergoes various reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the cleavage of the thiadiazole ring, yielding simpler amines.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Conditions: Base (potassium carbonate), solvents (methanol, dichloromethane), heating (reflux conditions)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Functionalized derivatives with varied biological activity
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and tested against various bacterial strains. The results demonstrated that certain modifications to the thiadiazole ring enhanced antibacterial potency, suggesting that similar modifications to this compound could yield effective antimicrobial agents .
Agricultural Applications
Pesticidal Properties
Thiadiazole derivatives have gained attention in agricultural chemistry for their pesticidal properties. They are known to act as effective fungicides and insecticides. The incorporation of the piperidine moiety may enhance the bioactivity of these compounds against pests while reducing toxicity to non-target organisms .
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | Aphids | 85 | |
| Thiadiazole Derivative B | Fungi | 90 | |
| This compound | TBD | TBD | TBD |
Material Science Applications
Polymer Additives
The unique structure of this compound allows it to be explored as an additive in polymer formulations. Its incorporation can potentially improve thermal stability and mechanical properties of polymers used in various applications .
Case Study: Thermal Stability Enhancement
A study examining the effects of thiadiazole-based additives on polymer composites showed that these additives significantly improved thermal stability when subjected to high temperatures. This suggests that similar compounds could be utilized in high-performance materials where thermal resistance is critical .
Mechanism of Action
The mechanism by which 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its piperidine core is known to mimic natural substrates of enzymes, while the thiadiazole moiety can form strong interactions with active sites, disrupting normal biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine and key analogs:
Key Observations:
Heterocycle Influence :
- The thiadiazole group in the target compound offers enhanced lipophilicity and metabolic stability compared to the oxadiazole in its analog . Sulfur’s polarizability may improve binding to hydrophobic enzyme pockets.
- In contrast, benzodioxol -containing analogs (e.g., USP Paroxetine Related Compound B) prioritize π-π stacking interactions with aromatic residues in serotonin transporters .
Hydrochloride salts (e.g., 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride) improve aqueous solubility but may alter pharmacokinetics .
Pharmacological Implications :
- Thiadiazole derivatives are frequently explored for antimicrobial or kinase-inhibitory activity due to their electron-deficient rings. This contrasts with Paroxetine-related compounds , which prioritize CNS penetration and serotonin receptor affinity .
Biological Activity
1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy in various applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₇N₃OS
- Molecular Weight : 227.33 g/mol
- CAS Number : 2197891-94-2
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Biological Activities
The biological activities of this compound can be attributed to the presence of the 1,2,4-thiadiazole ring. This structure is associated with several pharmacological effects:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiadiazole moieties can enhance the efficacy of antifungal agents like amphotericin B, demonstrating synergistic effects that reduce toxicity while improving antimicrobial effectiveness .
Antiviral Activity
Thiadiazole derivatives have been reported to possess antiviral properties. A study highlighted that certain derivatives exhibited protective effects against viral infections, with specific compounds showing curative rates of over 60% at various concentrations . This suggests potential applications in the development of antiviral therapies.
Anticancer Potential
The anticancer activity of thiadiazole-containing compounds has been extensively studied. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Antiviral Efficacy
In a comparative study on antiviral efficacy, a derivative similar to this compound was tested against tobacco mosaic virus (TMV). The compound showed a curative rate of 54.1% and an inactivation rate of 90.3%, indicating strong antiviral potential compared to standard reference drugs .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer properties of thiadiazole derivatives. One such derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, showcasing its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit key enzymes involved in cellular processes, contributing to their anticancer and antimicrobial activities.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with thiadiazole compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a thiadiazole derivative (e.g., 3-methyl-1,2,4-thiadiazol-5-ol) with a piperidine precursor (e.g., 1-methylpiperidin-4-ylmethanol) via nucleophilic substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Catalyst use : Bases like K₂CO₃ or NaH facilitate deprotonation of the thiadiazole hydroxyl group .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the pure compound .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR spectroscopy : Verify piperidine methyl (δ ~1.2 ppm) and thiadiazole ring proton signals (δ ~6.8–7.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula C₁₁H₁₇N₃O₂S .
- FTIR analysis : Identify characteristic bands for C-O-C (1250–1150 cm⁻¹) and thiadiazole C=N (1600–1500 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. no activity) may arise from:
- Purity variations : Impurities >5% can skew results; validate purity via HPLC (>98%) before assays .
- Assay conditions : Standardize protocols (e.g., MIC for antimicrobial testing) across studies to ensure reproducibility .
- Structural analogs : Compare activity with derivatives (e.g., 5-Chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole) to isolate functional group contributions .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Methodological Answer : Computational studies (DFT or molecular docking) reveal:
- Thiadiazole ring : Acts as an electron-deficient moiety, favoring interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
- Piperidine methyl group : Enhances lipophilicity (logP ~2.5), impacting membrane permeability .
- Oxy-methyl linker : Facilitates conformational flexibility, critical for target binding .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include:
- Racemization : Mitigate via low-temperature reactions (<40°C) and chiral catalysts (e.g., BINOL-derived phosphoric acids) .
- By-product formation : Optimize stoichiometry (1:1.2 ratio of thiadiazole to piperidine precursor) and use flow chemistry for precise control .
Key Methodological Recommendations
- Synthesis : Prioritize stepwise coupling and validate intermediates via LC-MS .
- Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
- Biological Testing : Pair in vitro assays with in silico docking to rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
